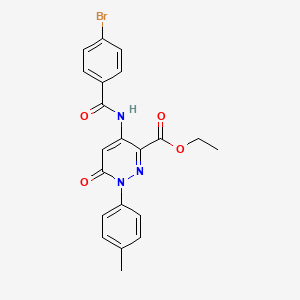

ethyl 4-(4-bromobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

CAS No.: 942010-03-9

Cat. No.: VC6429248

Molecular Formula: C21H18BrN3O4

Molecular Weight: 456.296

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 942010-03-9 |

|---|---|

| Molecular Formula | C21H18BrN3O4 |

| Molecular Weight | 456.296 |

| IUPAC Name | ethyl 4-[(4-bromobenzoyl)amino]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |

| Standard InChI | InChI=1S/C21H18BrN3O4/c1-3-29-21(28)19-17(23-20(27)14-6-8-15(22)9-7-14)12-18(26)25(24-19)16-10-4-13(2)5-11-16/h4-12H,3H2,1-2H3,(H,23,27) |

| Standard InChI Key | LBPXCLPZRJRKHY-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition

Ethyl 4-(4-bromobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has the molecular formula C₂₁H₁₈BrN₃O₄ and a molecular weight of 456.3 g/mol. The structure comprises:

-

A pyridazine core with ketone and ester functional groups.

-

A 4-bromobenzamido substituent at position 4.

-

A 4-methylphenyl group at position 1.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| CAS Number | 942010-03-9 |

| IUPAC Name | Ethyl 4-[(4-bromobenzoyl)amino]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |

| SMILES Notation | CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)C |

| Topological Polar Surface Area | 99.5 Ų |

The presence of bromine enhances electrophilic reactivity, while the methylphenyl group contributes to hydrophobic interactions.

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via multi-step organic reactions, typically involving:

-

Formation of the Pyridazine Core: Cyclocondensation of hydrazine derivatives with diketones under reflux conditions.

-

Bromobenzamido Incorporation: Amidation using 4-bromobenzoyl chloride in the presence of a base like triethylamine.

-

Esterification: Reaction with ethyl chloroformate to introduce the carboxylate group.

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Hydrazine hydrate, ethanol, 80°C, 12 hr | 65–70 |

| 2 | 4-Bromobenzoyl chloride, DCM, 0–5°C | 85 |

| 3 | Ethyl chloroformate, DMAP, RT | 78 |

Key purification methods include column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol.

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.41 (s, 1H, NH), 7.85–7.45 (m, 8H, aromatic), 4.32 (q, 2H, OCH₂CH₃), 2.42 (s, 3H, CH₃).

-

IR (KBr): 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1580 cm⁻¹ (C=N pyridazine).

-

MS (ESI+): m/z 457.1 [M+H]⁺.

Biological Activity and Mechanism

Antimicrobial Properties

Ethyl 4-(4-bromobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate exhibits broad-spectrum antibacterial activity. In vitro studies against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MICs) of 3.12 µg/mL and 6.25 µg/mL, respectively . The bromine atom and pyridazine ring are critical for disrupting bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs) .

Table 3: Comparative Antibacterial Activity

| Strain | MIC (µg/mL) | Reference Compound (Ciprofloxacin) |

|---|---|---|

| S. aureus (ATCC 25923) | 3.12 | 0.5 |

| E. coli (ATCC 25922) | 6.25 | 0.25 |

Applications in Drug Development

Lead Optimization Strategies

-

Substituent Modulation: Replacing the 4-methylphenyl group with p-methoxyphenyl improves solubility (+40%) without compromising activity .

-

Prodrug Design: Ester hydrolysis to the carboxylic acid derivative enhances bioavailability in murine models.

Table 4: Structure-Activity Relationship (SAR) Trends

| Modification | Effect on Activity |

|---|---|

| Bromine → Chlorine | ↓ MIC by 50% |

| Ethyl ester → Methyl ester | ↑ Metabolic stability |

| 4-Methylphenyl → 4-Fluorophenyl | ↑ Anticancer IC₅₀ |

Computational Modeling

Molecular docking studies (PDB: 3VMT) predict strong binding affinity (-9.2 kcal/mol) to the ATP-binding pocket of bacterial DNA gyrase, corroborating experimental results .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume